benzyl (3R)-3-[4-amino-3-(4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]piperidine-1-carboxylate
Description
Evolution of Small Molecule Kinase Inhibitors in Hematologic Malignancies
The paradigm of cancer treatment shifted dramatically with the discovery of tyrosine kinase inhibitors (TKIs), which target dysregulated signaling pathways driving oncogenesis. The approval of imatinib in 2001 marked a watershed moment, demonstrating that selective inhibition of the BCR-ABL fusion protein could induce durable remissions in chronic myeloid leukemia (CML). This success catalyzed the development of second- and third-generation inhibitors, such as dasatinib and nilotinib, designed to overcome resistance mutations while improving specificity.
Subsequent research expanded the focus to other kinases implicated in hematologic malignancies. For example, inhibitors targeting FLT3 in acute myeloid leukemia (AML) and JAK/STAT pathways in myeloproliferative neoplasms emerged, reflecting the diversity of kinase-driven oncogenesis. The introduction of ibrutinib in 2013, the first BTK inhibitor for chronic lymphocytic leukemia (CLL), validated kinase inhibition in B-cell malignancies and spurred the development of next-generation agents like acalabrutinib and zanubrutinib.
Table 1: Milestones in Kinase Inhibitor Development for Hematologic Malignancies
The structural optimization of kinase inhibitors has followed two primary strategies: (1) enhancing selectivity through conformational engineering, as seen in the transition from ibrutinib to acalabrutinib, and (2) developing non-covalent inhibitors to circumvent resistance caused by C481S mutations in BTK. Benzyl (3R)-3-[4-amino-3-(4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]piperidine-1-carboxylate embodies these principles, with its pyrazolo[3,4-d]pyrimidine scaffold enabling high-affinity binding to BTK while avoiding off-target interactions with kinases like EGFR or ITK.
Role of Bruton’s Tyrosine Kinase (BTK) in B-Cell Receptor Signaling Pathways
BTK is a non-receptor tyrosine kinase essential for B-cell development and activation. Upon BCR engagement, BTK is recruited to the plasma membrane via phosphatidylinositol 3-kinase (PI3K)-dependent generation of PIP3, leading to phosphorylation at Y551 by LYN and SYK kinases. Activated BTK propagates downstream signals through PLCγ2, NF-κB, and MAPK pathways, driving proliferation, survival, and antigen presentation.
Table 2: Key Nodes in BCR Signaling Targeted by Kinase Inhibitors
This compound exerts its effects by covalently binding to Cys481 in the BTK ATP-binding pocket, stabilizing the kinase in an inactive conformation. This interaction prevents autophosphorylation at Y223 and subsequent activation of PLCγ2, thereby disrupting calcium flux and NF-κB nuclear translocation. Unlike ibrutinib, which exhibits off-target inhibition of EGFR and ITK, the compound’s pyrazolo[3,4-d]pyrimidine core and benzyl carbamate moiety confer greater selectivity, reducing immune-related adverse effects.
Preclinical models demonstrate that the compound achieves sustained BTK occupancy in lymphoid tissues, critical for suppressing malignant B-cell clones in niches like the lymph nodes and bone marrow. Furthermore, its pharmacokinetic profile enables once-daily dosing, addressing compliance challenges associated with earlier TKIs.
Properties
Molecular Formula |
C30H28N6O3 |
|---|---|
Molecular Weight |
520.6 g/mol |
IUPAC Name |
benzyl (3R)-3-[4-amino-3-(4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]piperidine-1-carboxylate |
InChI |
InChI=1S/C30H28N6O3/c31-28-26-27(22-13-15-25(16-14-22)39-24-11-5-2-6-12-24)34-36(29(26)33-20-32-28)23-10-7-17-35(18-23)30(37)38-19-21-8-3-1-4-9-21/h1-6,8-9,11-16,20,23H,7,10,17-19H2,(H2,31,32,33)/t23-/m1/s1 |
InChI Key |
WVKQNQRLJDUMFH-HSZRJFAPSA-N |
Isomeric SMILES |
C1C[C@H](CN(C1)C(=O)OCC2=CC=CC=C2)N3C4=NC=NC(=C4C(=N3)C5=CC=C(C=C5)OC6=CC=CC=C6)N |
Canonical SMILES |
C1CC(CN(C1)C(=O)OCC2=CC=CC=C2)N3C4=NC=NC(=C4C(=N3)C5=CC=C(C=C5)OC6=CC=CC=C6)N |
Origin of Product |
United States |
Biological Activity
Benzyl (3R)-3-[4-amino-3-(4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]piperidine-1-carboxylate is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its significant biological activities, particularly as a kinase inhibitor. This article delves into its biological activity, focusing on its anticancer properties, mechanism of action, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound features a piperidine ring and a pyrazolo[3,4-d]pyrimidine moiety, which are crucial for its biological activity. Its molecular formula is C27H30N6O3 with a molecular weight of 486.57 g/mol. The structural characteristics contribute to its function as an inhibitor of Bruton's tyrosine kinase (BTK), which is involved in B-cell receptor signaling pathways relevant to various hematological malignancies.
This compound exerts its biological effects primarily through the inhibition of BTK. This inhibition disrupts critical signaling pathways that promote cell proliferation and survival in B-cell malignancies such as chronic lymphocytic leukemia (CLL) and other related cancers. The compound forms covalent bonds with the kinase, effectively preventing its activation and subsequent downstream signaling cascades .
Anticancer Activity
Research indicates that compounds within the pyrazolo[3,4-d]pyrimidine class exhibit potent anticancer properties. For instance, studies have demonstrated that this compound shows significant cytotoxicity against various cancer cell lines. The compound's efficacy is often assessed using the MTT assay to determine IC50 values across different tumor types.
Table 1: Anticancer Activity of this compound
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| A549 (Lung cancer) | 2.24 | |
| MCF-7 (Breast cancer) | 1.74 | |
| HepG2 (Liver cancer) | Not specified | |
| PC-3 (Prostate cancer) | Not specified |
Structure-Activity Relationships (SAR)
The SAR studies highlight that modifications to the pyrazolo[3,4-d]pyrimidine scaffold can significantly influence the compound's anticancer activity. For instance, analogs with variations at specific positions on the scaffold have shown differing levels of potency against various cancer cell lines. The presence of specific substituents can either enhance or diminish the inhibitory effects on tumor growth .
Case Studies and Experimental Findings
Several experimental studies have been conducted to evaluate the biological activity of this compound:
- In Vitro Studies : Flow cytometric analysis revealed that this compound induces apoptosis in A549 cells at low micromolar concentrations. This suggests a promising avenue for further exploration in therapeutic applications against lung cancer .
- Enzyme Inhibition Assays : Various assays have demonstrated that the compound effectively inhibits BTK activity in B-cell lines expressing active BTK. The results indicate a dose-dependent response in inhibiting cell proliferation, reinforcing its potential as a targeted therapy for hematological cancers .
Comparison with Similar Compounds
Key Observations:
Structural Variations: The benzyl carboxylate in the target compound replaces the propen-1-one group in ibrutinib, rendering it inactive as a covalent BTK inhibitor but useful as a synthetic precursor or impurity . Fluorophenoxy substitution (e.g., in the compound from ) enhances selectivity for non-oncologic indications like autoimmune diseases. tert-Butyl carbamate derivatives serve as intermediates for introducing diverse functional groups (e.g., in PROTACs like SJF690) .
Biological Activity: Ibrutinib’s covalent binding to BTK (via propen-1-one) is critical for its therapeutic efficacy, whereas the benzyl carboxylate derivative lacks this reactive group and is pharmacologically inactive .
Regulatory and Synthetic Roles :
Preparation Methods
Stepwise Assembly via Multi-Component Reactions
a. Construction of the Pyrazolo[3,4-d]pyrimidine Core
The core heterocycle is typically synthesized through a condensation reaction involving hydrazines and β-ketonitriles or related intermediates. For instance, a common route involves:
Specific Synthesis Protocols from Patent Literature
Patent WO2016170545A1
This patent describes an improved, economical, and efficient process for synthesizing the compound, emphasizing the following key steps:
- Reaction of the heterocyclic core with malononitrile derivatives in tetrahydrofuran (THF), facilitated by diisopropylethylamine and dimethylaminopyridine, to introduce malononitrile functionalities.
- Methylation of intermediates with dimethyl sulfate in 1,4-dioxane, yielding methylated derivatives.
- Basification with suitable bases to generate the free amine, followed by coupling with piperidine derivatives.
- Final purification involves solvent washes and optional slurring in water to obtain amorphous or crystalline forms.
Patent WO2016170545A1 (Process for Crystalline Forms)
The patent further details processes for obtaining crystalline forms (Form-A and Form-C), which involve:
- Reaction of dihydrochloride intermediates with acyl chlorides (e.g., acryloyl chloride) in dichloromethane with diisopropylethylamine.
- Purification via solvent recrystallization, including dissolving in methanol/dichloromethane mixtures and filtration.
Data Tables Summarizing Key Reaction Conditions
Research Findings and Optimization Strategies
- Reaction Optimization: Use of microwave-assisted synthesis has been shown to reduce reaction times and improve yields.
- Purification Techniques: Recrystallization from ethanol or methanol/dichloromethane mixtures yields high-purity crystalline forms.
- Solvent Selection: Polar aprotic solvents such as tetrahydrofuran, dichloromethane, and acetonitrile are preferred for key steps due to their ability to stabilize intermediates and facilitate nucleophilic reactions.
Q & A
Q. What synthetic methodologies are employed to prepare benzyl (3R)-3-[4-amino-3-(4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]piperidine-1-carboxylate?
The compound is synthesized via Suzuki-Miyaura cross-coupling reactions using tert-butyl-(R)-3-(4-amino-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidine-1-carboxylate and 4-phenoxyphenylboronic acid. Key steps include:
Q. How is the stereochemical integrity of the (3R)-piperidine moiety validated during synthesis?
Chiral resolution is confirmed via:
- ¹H/¹³C NMR : Distinct splitting patterns for diastereotopic protons and carbons in the piperidine ring .
- XRPD : Crystalline structure analysis to verify spatial arrangement .
- Chiral HPLC : Separation of enantiomers using chiral stationary phases (e.g., amylose or cellulose derivatives) .
Q. What in vitro assays are used to evaluate the compound’s BTK inhibitory activity?
- Kinase Assays : Fluorescence polarization (FP) or time-resolved FRET (TR-FRET) with recombinant BTK enzyme, measuring IC₅₀ values .
- Cellular Models : B-cell lymphoma lines (e.g., MCL, CLL) treated with the compound to assess apoptosis (Annexin V/PI staining) and proliferation (MTT assays) .
Advanced Research Questions
Q. How can conflicting NMR data for pyrazolo[3,4-d]pyrimidine derivatives be resolved?
Discrepancies in aromatic proton signals arise from tautomerism or solvent effects. Mitigation strategies include:
- Variable Temperature NMR : To identify tautomeric equilibria (e.g., DMSO-d₆ at 25°C vs. 60°C) .
- Deuterated Solvent Screening : Compare spectra in CDCl₃ vs. DMSO-d₆ to isolate solvent-induced shifts .
Q. What factors influence low yields in the final coupling step of the synthesis?
Yield variability (e.g., 60–80%) is attributed to:
- Boronic Acid Purity : Residual moisture or oxidation products reduce coupling efficiency .
- Catalyst Deactivation : Trace oxygen or phosphine ligands (e.g., PPh₃) may poison Pd(0). Use of degassed solvents and inert atmospheres improves consistency .
Q. How does the benzyl carboxylate group impact pharmacokinetics compared to ibrutinib’s acryloyl moiety?
- Solubility : The benzyl group increases logP, reducing aqueous solubility (predicted logP = 4.2 vs. 3.8 for ibrutinib) .
- Metabolic Stability : Esterase-mediated hydrolysis of the benzyl carboxylate may shorten half-life compared to ibrutinib’s covalent BTK binding .
Q. What strategies are employed to design PROTACs incorporating this compound as a BTK-targeting warhead?
- Linker Optimization : Ethylene glycol or PEG-based linkers balance solubility and proteasome recruitment efficiency .
- E3 Ligase Ligands : Conjugation to cereblon (e.g., pomalidomide) or VHL ligands to enhance degradation .
Q. How do crystallinity and amorphous formulations affect the compound’s stability?
- Crystalline Forms : Improved thermal stability (Tₘ > 150°C) but slower dissolution rates .
- Amorphous Dispersions : Hot-melt extrusion with polymers (e.g., HPMCAS) enhances bioavailability but risks recrystallization during storage .
Q. What computational tools predict off-target kinase inhibition?
Q. How are contradictory in vivo efficacy results between rodent and humanized models addressed?
- Species-Specific Metabolism : Cytochrome P450 differences (e.g., murine Cyp3a vs. human CYP3A4) alter exposure. Use of pharmacokinetic-pharmacodynamic (PK/PD) modeling adjusts dosing regimens .
- Tumor Microenvironment : Co-administration with stromal cell modulators (e.g., CXCL12 inhibitors) enhances drug penetration in xenografts .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
